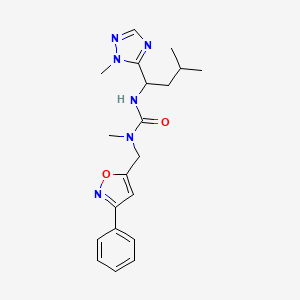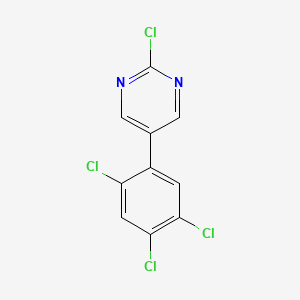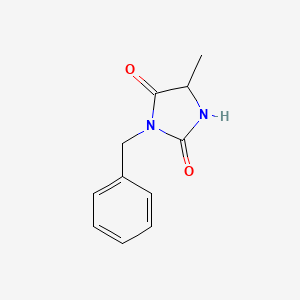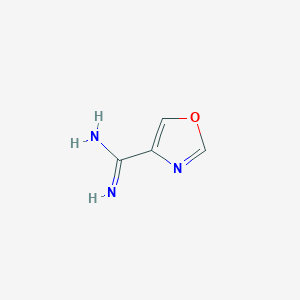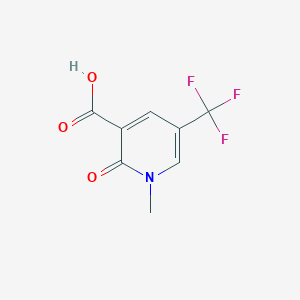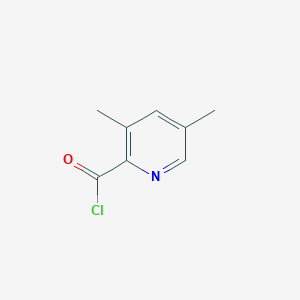
3,5-Dimethylpicolinoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpicolinoylchloride is an organic compound that belongs to the class of picolinoyl chlorides. It is characterized by the presence of two methyl groups attached to the 3rd and 5th positions of the picolinoyl ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpicolinoylchloride typically involves the chlorination of 3,5-dimethylpicolinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylpicolinoylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 3,5-dimethylpicolinic acid.
Reduction: It can be reduced to 3,5-dimethylpicoline using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate temperatures.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
3,5-Dimethylpicolinic Acid: Formed through hydrolysis.
3,5-Dimethylpicoline: Formed through reduction.
Aplicaciones Científicas De Investigación
3,5-Dimethylpicolinoylchloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylpicolinoylchloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyridine: A precursor in the synthesis of 3,5-Dimethylpicolinoylchloride.
3,5-Dimethylpiperidine: Another derivative of 3,5-dimethylpyridine with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
3,5-dimethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-6(2)7(8(9)11)10-4-5/h3-4H,1-2H3 |
Clave InChI |
JCRKDZXYYCHBEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


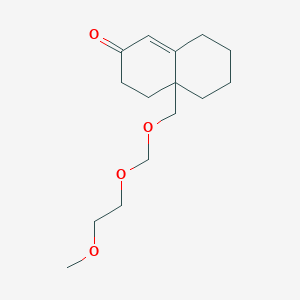
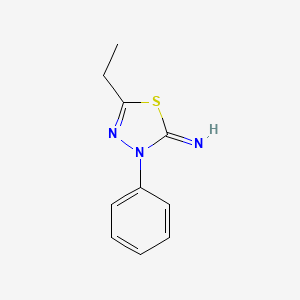
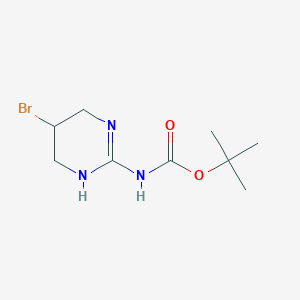
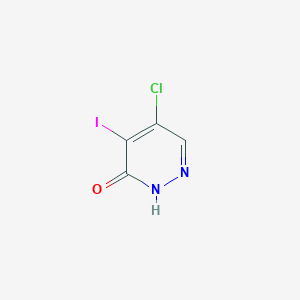

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
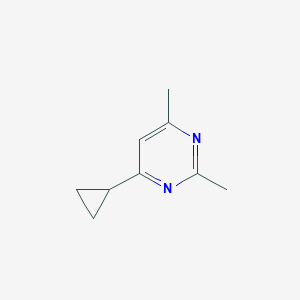
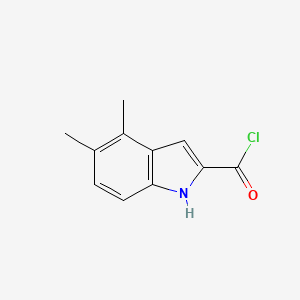
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
